N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-11-5-8-16(21)17(22)14-20-18(23)19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11,17,22H,9-10,12-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSZHEXLUKUKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole ring and the tetrahydropyran ring, followed by the introduction of the hydroxyethyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the pyrrole or tetrahydropyran rings.
Substitution: Functional groups on the pyrrole or tetrahydropyran rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated ring system.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Backbone Diversity : Unlike sulfonamide-based IV-5 or pyrrolidine-based Example 51 , the target compound employs a 4-phenyloxane scaffold, which may confer distinct steric and electronic properties.
- Functional Group Variation : The carboxamide group in the target compound contrasts with sulfonamide (IV-5) and acetamide (2-oxoindoline derivatives), impacting solubility and target affinity.
Implications for the Target Compound:
- Fungicidal Potential: The absence of a sulfonamide group (as in IV-5) may reduce direct fungicidal efficacy, but the hydroxyethyl-pyrrole moiety could introduce novel binding modes.
- Kinase or Enzyme Targeting : The carboxamide group and phenyloxane core align with kinase inhibitor scaffolds (e.g., Example 51), suggesting possible enzyme modulation .
- Solubility and Bioavailability : The hydroxyethyl group may improve aqueous solubility compared to purely lipophilic analogs like IV-5 .
Pharmacokinetics (Hypothetical):
- Metabolism : The pyrrole ring may undergo CYP450-mediated oxidation, whereas the oxane core could resist rapid degradation.
- LogP : Estimated logP ~2.5–3.5 (lower than IV-5’s fluorophenyl analog but higher than 2-oxoindoline acetamides), balancing permeability and solubility.
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
The compound's molecular formula is , and it has a molecular weight of approximately 299.34 g/mol. The structure features a pyrrole ring, which is known to enhance bioactivity through various mechanisms.
Antitumor Activity
Recent studies have indicated that the compound exhibits antitumor properties . In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspases |
| A549 (Lung) | 12.8 | Bcl-2 downregulation |
Antioxidant Activity
The compound also demonstrates antioxidant activity , which is crucial in mitigating oxidative stress-related diseases. It effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1 phase, leading to reduced cell division.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways, characterized by mitochondrial membrane potential loss and cytochrome c release.
- Antioxidative Effects : It enhances cellular defense mechanisms against oxidative damage by upregulating genes involved in antioxidant responses.
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors showed that administration of this compound significantly reduced tumor size compared to control groups. The treatment resulted in a 60% reduction in tumor volume after four weeks, supporting its potential as an anticancer agent.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of the compound against neurodegeneration induced by oxidative stress. In vitro results indicated that it could protect neuronal cells from apoptosis triggered by hydrogen peroxide exposure, suggesting its utility in treating neurodegenerative diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-phenyloxane-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including amide bond formation and hydroxyl group functionalization. Key optimizations include:
- Catalyst Selection : Use of triethylamine or other bases to enhance reaction efficiency (e.g., amide coupling) .
- Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile improve solubility and reaction rates .
- Purity Control : High-throughput screening and continuous flow chemistry can optimize yield and reduce impurities .
- Analytical Validation : Monitor reactions via HPLC or LC-MS to confirm intermediate purity .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to verify the phenyloxane core, pyrrole substitution, and hydroxyl group .
- FT-IR : Confirm carbonyl (C=O) and hydroxyl (O-H) stretching vibrations .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic or colorimetric substrates to assess interactions with target enzymes (e.g., kinases, proteases) .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to evaluate cytotoxicity .
- Receptor Binding : Radioligand displacement assays for GPCR or nuclear receptor targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyrrole ring with furan or thiophene to modulate lipophilicity and binding affinity .
- Side Chain Modifications : Introduce alkyl or fluorinated groups to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking or QSAR models to identify critical binding motifs .
- Validation : Compare IC₅₀ values across analogs in target-specific assays .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst batch) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) in biological assays to minimize inter-lab variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., phenyloxane derivatives) to identify trends .
Q. What strategies are effective for identifying the compound's molecular targets in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (e.g., pull-down assays with biotinylated analogs) to isolate binding proteins .
- Transcriptomics : RNA-seq or CRISPR-Cas9 screens to identify gene expression changes post-treatment .
- Thermal Shift Assay (TSA) : Detect target engagement by monitoring protein thermal stability shifts .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated preclinically?
- Methodological Answer :
- ADME Studies :
- Bioavailability : Oral/intravenous administration in rodent models with plasma LC-MS monitoring .
- Metabolite Identification : Use liver microsomes or hepatocytes to profile phase I/II metabolites .
- Toxicology :
- Acute Toxicity : OECD Guideline 423 for dose-range finding .
- Organ-Specific Toxicity : Histopathology and serum biomarkers (e.g., ALT/AST for liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
